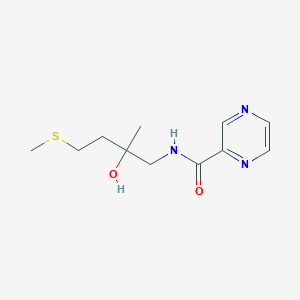

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide, commonly known as HMBP, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. HMBP is a pyrazine derivative, and its chemical structure includes a carboxamide group, a methylthio group, and a hydroxy group. In

Scientific Research Applications

Pyrazines in Food Science

Pyrazines are a group of volatile heterocyclic nitrogen-containing compounds that contribute to the baking, roasted, and nutty flavors in food products. The Maillard reaction (MR) plays a significant role in synthesizing pyrazines. Strategies to control pyrazines' generation during food processing include using new reactants, modifying reaction conditions, and adopting emerging techniques like ultrasound, which promotes pyrazines formation by creating a high temperature and pressure environment favorable for the MR (Yu et al., 2021).

Pharmacological Applications of Pyrazine Derivatives

Pyrazine derivatives have been synthesized and evaluated for their diverse pharmacological effects, including antiproliferative, anti-infective, and effects on the cardiovascular or nervous system. Some pyrazine derivatives have become clinically used drugs worldwide. The most promising areas for these compounds include inhibitors of protein kinases and β-secretase, applicable for the treatment of Alzheimer’s disease (Doležal & Zítko, 2015).

Synthesis and Biological Activities of Phenothiazines

Recent investigations into phenothiazine derivatives have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems through various mechanisms, indicating the phenothiazine core as a potent source of new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), produced entirely from biomass, has carbonyl and carboxyl functional groups making it a versatile and unique precursor in drug synthesis. LEV and its derivatives are utilized in cancer treatment, medical materials, and other medical fields, showing its potential in reducing drug synthesis costs and simplifying synthesis steps (Zhang et al., 2021).

Mechanism of Action

Future Directions

HMTBa has received significant attention in the scientific community due to its unique properties and potential applications in multiple fields. It is widely used in poultry nutrition as a synthetic source of dietary methionine . Future research may focus on its potential applications in other fields.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-11(16,3-6-17-2)8-14-10(15)9-7-12-4-5-13-9/h4-5,7,16H,3,6,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJVAGHPDDPRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=NC=CN=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide](/img/structure/B2549272.png)

![3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2549273.png)

![[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride](/img/structure/B2549275.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2549277.png)

![N-Ethyl-N-[2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2549279.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549289.png)

![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine](/img/structure/B2549290.png)

![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)

![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)